molecular formula C17H17ClN2O3 B2372421 N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 897813-28-4

N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2372421
CAS No.: 897813-28-4
M. Wt: 332.78
InChI Key: QLEKYWNTYPDHAJ-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure

Mechanism of Action

Target of Action

The primary targets of N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of a compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 3-chloro-2-methylaniline with 2-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)carbamate
  • N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)urea

Uniqueness

N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-13(18)7-5-8-14(11)20-17(22)16(21)19-10-12-6-3-4-9-15(12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEKYWNTYPDHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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